7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Description
Properties
IUPAC Name |
7-ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-2-23-12-8-9-13-14(10-12)24-17(18(19,20)21)15(16(13)22)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCNWUUMGARRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-4-hydroxycoumarin with trifluoromethyl benzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
Chemical Synthesis Applications
The compound serves as a vital building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a reagent in various organic reactions. The trifluoromethyl group enhances the compound's reactivity, making it valuable in synthetic pathways aimed at developing novel chemical entities.
Table 1: Synthetic Applications of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
| Application Area | Description |
|---|---|
| Building Block | Used for synthesizing complex organic molecules. |
| Reagent | Acts as a reagent in various organic reactions, enhancing reactivity due to the trifluoromethyl group. |
Biological Activities
Research into the biological activities of this compound has revealed potential antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of chromenone compounds have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these bacteria .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research highlights its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a role in developing therapies for inflammatory diseases .
Table 2: Biological Activities of this compound
Medicinal Applications
The therapeutic potential of this compound is being explored extensively in the context of drug development.
Cancer Therapy
Recent studies have shown that this compound can selectively inhibit cytochrome P450 enzymes involved in drug metabolism, which could enhance the efficacy of anticancer agents by reducing their metabolic clearance . Furthermore, it has demonstrated cytotoxic effects on human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent .
Table 3: Medicinal Applications and Findings
| Application Area | Findings |
|---|---|
| Cancer Treatment | Selective inhibition of cytochrome P450 enzymes; cytotoxicity against cancer cell lines (A549, MCF-7). |
| Therapeutic Agent | Potential for treating various diseases including cancer and inflammatory conditions. |
Industrial Applications
In addition to its laboratory uses, this compound is also utilized in industrial applications such as the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Case Studies and Research Insights
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Synthesis and Evaluation : A study synthesized a series of novel derivatives that exhibited varying degrees of biological activity against cancer cell lines, emphasizing the importance of structural modifications on biological efficacy .
- Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with specific molecular targets involved in inflammation and cancer progression, potentially leading to new therapeutic strategies.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Chromenone Derivatives
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between 7-ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one and its analogues:
Position 7 Modifications
- Ethoxy vs. Hydroxy/Methoxy : The ethoxy group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to hydroxy (logP ~2.8) or methoxy (logP ~3.0) groups, improving membrane permeability .
Position 3 Modifications
- Phenyl vs. Substituted Aromatic Groups: The unsubstituted phenyl group in the target compound minimizes steric hindrance, whereas analogues with methoxy-, chloro-, or fluorophenoxy groups (e.g., ) introduce steric and electronic effects that modulate binding specificity.
Trifluoromethyl Group at Position 2
- This feature is shared across multiple analogues () .
- NMR Sensitivity: The trifluoromethyl group’s chemical shift dispersion in ¹⁹F NMR (as noted in ) allows precise tracking of environmental changes, a property critical for studying protein-ligand interactions .
Biological Activity
7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one is a member of the flavonoid family, specifically classified under the coumarin derivatives. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by modulating the TLR4/MAPK signaling pathway. In vivo studies demonstrated that treatment with this compound significantly reduced inflammation in models of acute and chronic inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 120 | 45 |
| TNF-α | 150 | 55 |
Anticancer Activity
This compound has shown promising results in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induces apoptosis through activation of caspase pathways and inhibition of cell proliferation.
Case Study:
In a study assessing its anticancer effects on A549 cells, the compound exhibited an IC50 value of approximately 22 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cytokine Modulation : It downregulates the expression of pro-inflammatory cytokines.
- Apoptotic Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the phenyl ring have been explored to improve potency against specific targets.
Table: Summary of Biological Activities
Q & A
Q. What are the common laboratory synthesis routes for 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one?
A typical synthesis involves condensation reactions of substituted phenols with ethyl phenylpropiolate derivatives under catalytic conditions. For example:
- Step 1 : Base-mediated cyclization (e.g., NaOH in ethanol) with hydrogen peroxide to form the chromenone core .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the trifluoromethyl and ethoxy groups. Propargyl bromide and K₂CO₃ in DMF have been used for similar intermediates .
- Catalysts : FeCl₃ in tetrahydrofuran (THF) is effective for one-pot chromenone synthesis, though yields may require optimization .
Q. Which spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl, ethoxy) and aromatic proton environments. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-O-C stretches for the ethoxy group .
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally related chromenones .
Q. How can researchers address solubility challenges during bioactivity assays?
Q. What are the recommended safety protocols for handling this compound?
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, AlCl₃) to FeCl₃, which may reduce side reactions .
- Reaction Monitoring : Use HPLC or TLC to identify intermediates and optimize reaction time.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps .
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or vary phenyl groups) and test against bacterial/fungal strains .
- Docking Studies : Use AutoDock Vina to simulate interactions with microbial enzymes (e.g., CYP450 or DNA gyrase) and correlate binding energy with experimental IC₅₀ values .
Q. How can researchers address discrepancies in biological assay reproducibility?
- Standardized Protocols : Pre-treat cells with identical passage numbers and culture conditions.
- Positive Controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
- Dose-Response Curves : Use at least three independent replicates to calculate EC₅₀/IC₅₀ values with error margins .
Q. What computational methods predict the environmental impact of this compound?
- QSAR Models : Estimate biodegradability and toxicity using tools like EPI Suite.
- Molecular Dynamics (MD) : Simulate interactions with soil or water systems to assess persistence .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
